molecular formula C13H19N3O B13282665 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13282665
M. Wt: 233.31 g/mol
InChI Key: NAPBZRDEDRLBFW-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of the cyclohexyl and cyclopropyl intermediates. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or alkylated products.

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is unique due to its combination of a cyclohexyl group, a cyclopropyl group, and a dihydropyrimidinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1344271-23-3
  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 238.31 g/mol

The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dihydropyrimidinone structure is known to exhibit diverse pharmacological effects, including:

  • Antitumor Activity : Compounds with similar structures have shown potential in inhibiting tumor growth through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.
  • Antimicrobial Properties : The compound may possess activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Biological Activity Data

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionModulates activity of specific kinases

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of intrinsic apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound. It was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antibiotics.

Case Study 3: Enzyme Interaction

Research on enzyme inhibition revealed that this compound effectively inhibited certain kinases involved in cancer progression. This suggests potential applications in targeted cancer therapies.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-(1-aminocyclohexyl)-4-cyclopropyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H19N3O/c14-13(6-2-1-3-7-13)12-15-10(9-4-5-9)8-11(17)16-12/h8-9H,1-7,14H2,(H,15,16,17)

InChI Key

NAPBZRDEDRLBFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC(=CC(=O)N2)C3CC3)N

Origin of Product

United States

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